

Application Notes and Protocols for In Vitro Transfection with GalNAc-L96-siRNA

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Compound of Interest

Compound Name: GalNAc-L96 analog

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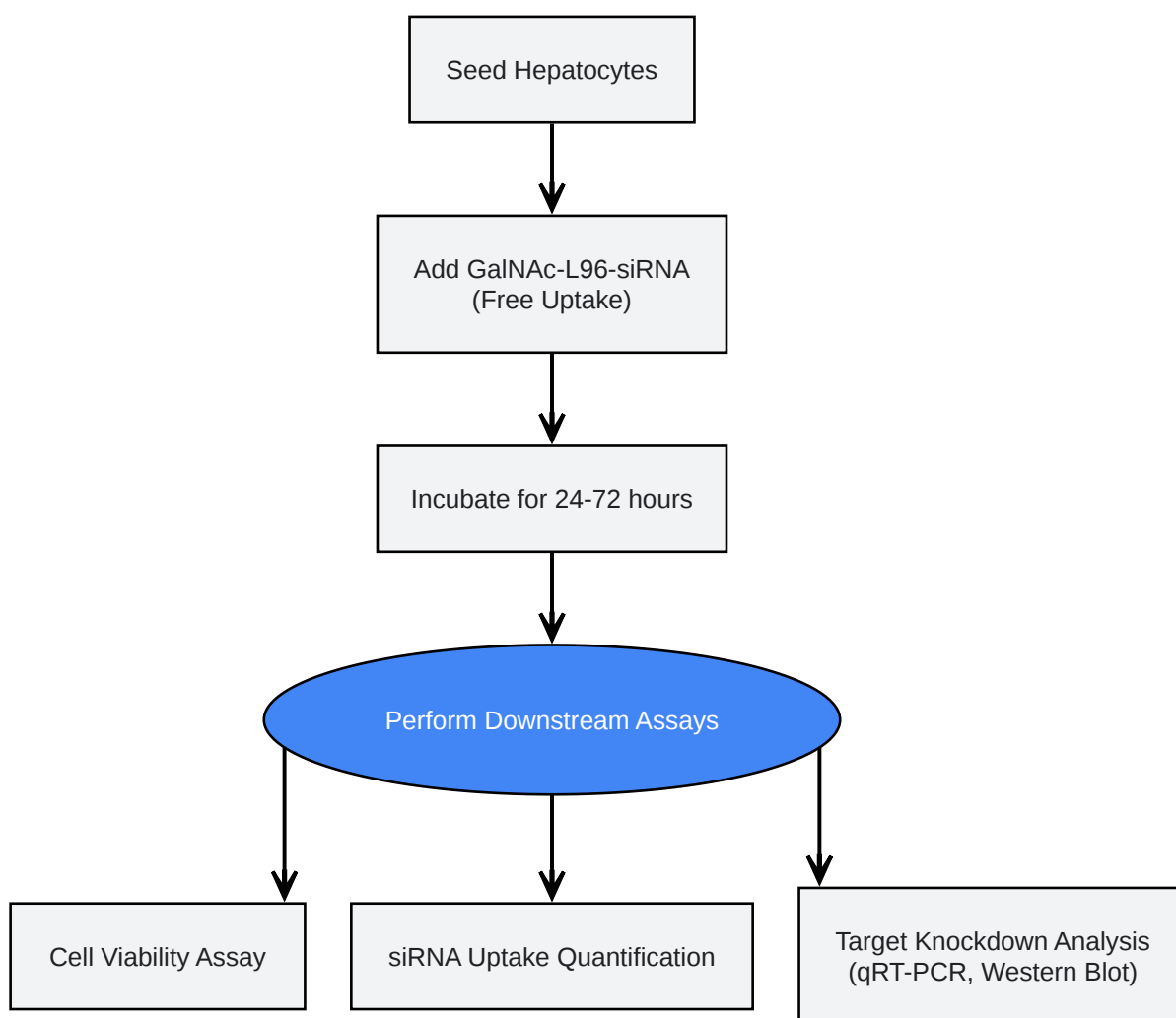
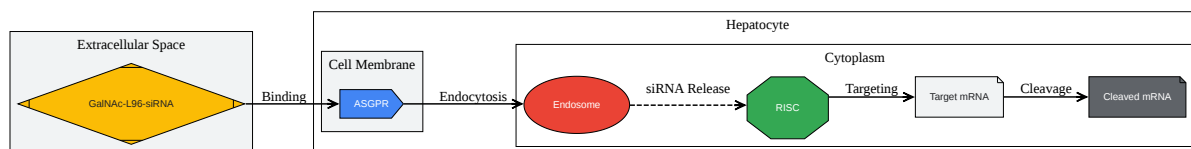
Introduction

The targeted delivery of small interfering RNAs (siRNAs) to specific cell types is a critical challenge in the development of RNAi-based therapeutics. The conjugation of siRNAs to N-acetylgalactosamine (GalNAc) ligands has emerged as a highly effective strategy for targeting hepatocytes, the primary cells of the liver. This is mediated by the asialoglycoprotein receptor (ASGPR), a C-type lectin receptor highly expressed on the surface of hepatocytes that recognizes terminal galactose and GalNAc residues. The L96 moiety is a well-characterized triantennary GalNAc ligand that facilitates high-affinity binding to the ASGPR, leading to rapid and efficient internalization of the siRNA cargo via endocytosis. Once inside the cell, the siRNA is released from the endosome and can engage with the RNA-induced silencing complex (RISC) to mediate the sequence-specific cleavage of its target messenger RNA (mRNA), resulting in gene silencing.

These application notes provide a detailed protocol for the in vitro transfection of hepatocytes with GalNAc-L96-siRNA conjugates, along with methodologies for assessing transfection efficiency, target gene knockdown, and potential cytotoxicity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway for GalNAc-L96-siRNA uptake and the general experimental workflow for in vitro transfection and analysis.



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